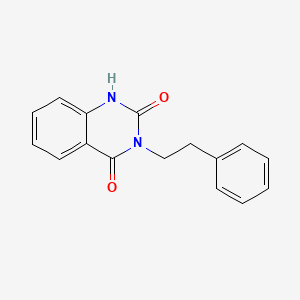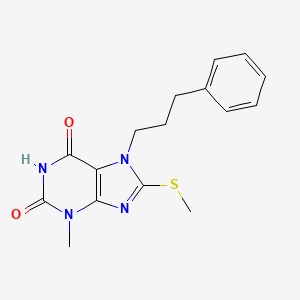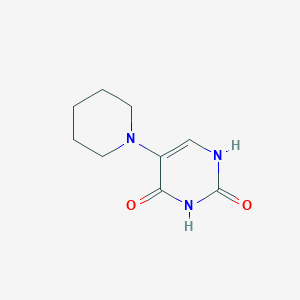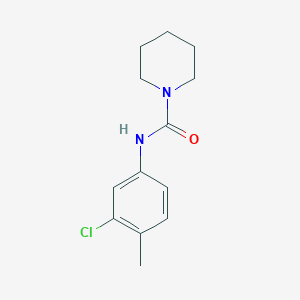
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide, also known as 2-CNE-5-TMB, is an organosulfonamide compound used in scientific research. It is a member of the benzene-1-sulfonamide family, with several distinct chemical and physical properties. This compound has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In biochemistry, it has been used as a substrate for the enzyme carbonic anhydrase, as well as a ligand for metal-ion complexes. In pharmacology, it has been studied for its potential use as a drug for the treatment of certain diseases, such as cancer and diabetes.
作用機序
The mechanism of action of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed to act by binding to the active site of the enzyme carbonic anhydrase, resulting in the inhibition of its activity. It is also thought to act as a ligand for metal-ion complexes, which can affect the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase, resulting in decreased levels of carbon dioxide in the bloodstream. It has also been shown to bind to certain metal-ion complexes, which can affect the activity of certain enzymes and receptors.
実験室実験の利点と制限
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. Its relatively low cost and easy availability make it a suitable reagent for organic synthesis and biochemistry experiments. However, its low solubility in water and its instability in the presence of light and oxygen limit its utility in certain applications.
将来の方向性
The potential applications of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide are still being explored. Future research could focus on its use as a drug for the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other possible future directions include the development of new synthetic methods for the synthesis of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
合成法
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2-phenoxyethyl)-benzene-1-sulfonamide with trifluoromethanesulfonic anhydride. The reaction is conducted in an aprotic solvent, such as dimethylformamide (DMF), at a temperature of 60-80 °C. The resulting product is then purified via column chromatography.
特性
IUPAC Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-13-7-6-11(15(17,18)19)10-14(13)24(21,22)20-8-9-23-12-4-2-1-3-5-12/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOXWQUBICEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6419793.png)
![5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B6419803.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419811.png)

![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6419824.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419828.png)
![6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B6419832.png)


![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)
